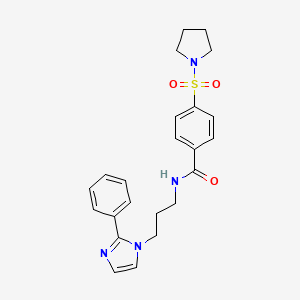
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. This compound has been widely studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Antiviral Applications
Imidazole derivatives have been designed and synthesized with a focus on their potential antiviral activities. For instance, 3-benzamido, 3-phenylureido, and 3-phenylthioureido derivatives in the imidazo[1,2-a]pyridine series demonstrated moderate activity against human cytomegalovirus (HCMV) in vitro, underscoring their relevance in antiviral research (Chaouni-Enabdallah et al., 2001). This suggests a potential avenue for developing new antiviral therapies using structurally related compounds.
Anticancer Properties
The exploration of imidazole derivatives extends into cancer research, where compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been evaluated for their histone deacetylase inhibitory activity, a target of interest in cancer treatment. Compound MGCD0103 is highlighted for its isotype-selective inhibition of histone deacetylases, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008). This underscores the role of imidazole derivatives in developing new therapeutic agents for cancer treatment.
Antimicrobial Activity
Imidazole derivatives have also been synthesized and tested for their antimicrobial properties. A study on the synthesis and characterization of novel benzimidazole derivatives reported their good antimicrobial activities, suggesting the utility of these compounds in addressing microbial resistance and developing new antimicrobial agents (Jafar et al., 2010). This research direction is crucial for the ongoing battle against drug-resistant bacterial and fungal infections.
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that imidazole-containing compounds are known to have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions are likely to be diverse and depend on the specific targets of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-23(20-9-11-21(12-10-20)31(29,30)27-16-4-5-17-27)25-13-6-15-26-18-14-24-22(26)19-7-2-1-3-8-19/h1-3,7-12,14,18H,4-6,13,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZWJUZJIUQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)
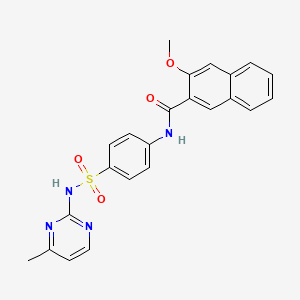
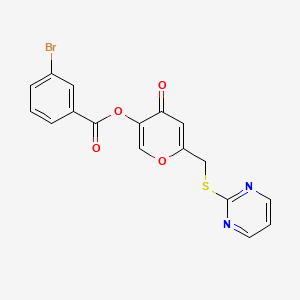
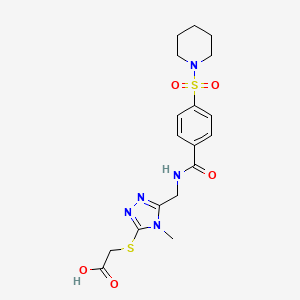
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2856728.png)
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)
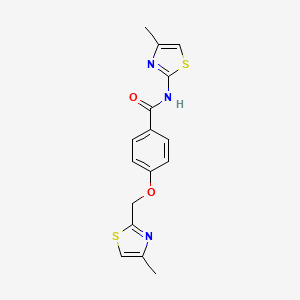
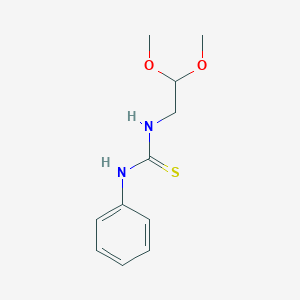
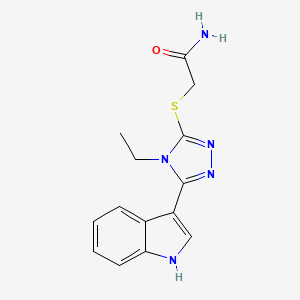
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)
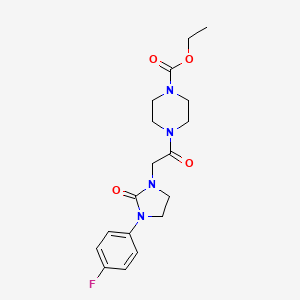
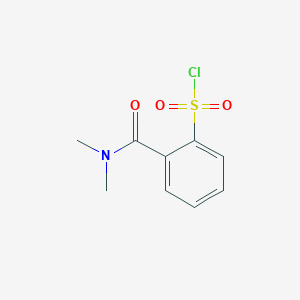
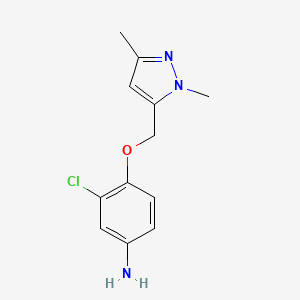
![3-Thia-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2856743.png)